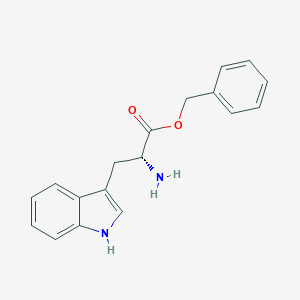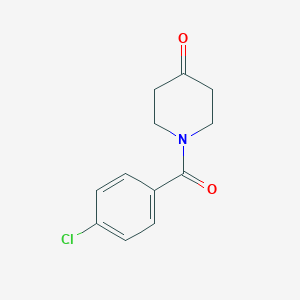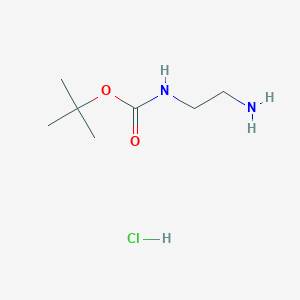
4,5-二氨基-1-(2-羟乙基)吡唑硫酸盐
概述
描述
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is an organic compound with the molecular formula C5H12N4O5S and a molecular weight of 240.24 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is known for its strong hydrophilicity due to the presence of a sulfate group, an ethyl group, two amino groups, and a hydroxyl group .
科学研究应用
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate has a wide range of applications in scientific research:
作用机制
Target of Action
It is suggested that it interacts with proteins and other molecules residing in the cell membrane .
Mode of Action
The mode of action of Colorex WP5 involves its interaction with its targets, leading to changes at the molecular level . It is believed to interact with molecules present in the extracellular matrix, influencing cellular behavior .
Result of Action
It is known to be used as a component of oxidative hair dyes , suggesting it may have a role in the chemical modification of hair color.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Colorex WP5. For instance, it is recommended to avoid dust formation and contact with strong oxidizing agents, as they can lead to combustion . It is also soluble in water , which may affect its distribution and action in aqueous environments.
生化分析
Biochemical Properties
It is suggested that it interacts with proteins and other molecules residing in the cell membrane . It is also believed to interact with molecules present in the extracellular matrix, influencing cellular behavior .
Cellular Effects
It is known to have some irritant effects on the skin, eyes, and respiratory system .
Molecular Mechanism
The molecular mechanism of action for 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate remains partially elucidated. Current understanding suggests that it engages with proteins and other molecules residing in the cell membrane . Furthermore, it is believed to interact with molecules present in the extracellular matrix, influencing cellular behavior .
Temporal Effects in Laboratory Settings
It is known to have a melting point of >183℃ and a density of 1.69-1.87 at 20℃ .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate typically involves the cyclization of cyano-3-ethoxy ethyl acrylate with hydroxyethyl hydrazine, followed by hydrolysis, acidification, decarboxylation, nitrosation, reduction, and sulfuric acid salification . Another common method involves reacting 2-chloro-1-(2-hydroxyethyl)pyrazole with ammonia, followed by reaction with sulfuric acid to obtain the target product .
Industrial Production Methods
In an industrial setting, the synthesis process is optimized to reduce the synthesis cycle and minimize by-products. For example, one method involves adding sodium methoxide and methanol solution to 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxamide, followed by bromination, reflux with sodium hydroxide, and acidification with concentrated sulfuric acid . This method yields a high-purity product with a content of 98% and a yield of 55-56% .
化学反应分析
Types of Reactions
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce different amine derivatives .
相似化合物的比较
Similar Compounds
- 4,5-Diamino-1-pyrazoleethanol sulfate
- 4,5-Diamino-1-hydroxyethyl pyrazole sulfate
- 1-Hydroxyethyl-4,5-diamino pyrazole sulfate
Uniqueness
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate is unique due to its strong hydrophilicity and versatile reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry . Its ability to engage with cellular components and influence cellular behavior further distinguishes it from similar compounds .
属性
IUPAC Name |
2-(4,5-diaminopyrazol-1-yl)ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.H2O4S/c6-4-3-8-9(1-2-10)5(4)7;1-5(2,3)4/h3,10H,1-2,6-7H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCDZZHMNXXYAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)N)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165928 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155601-30-2 | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155601-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155601302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20165928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)-1H-pyrazol-4,5-diyldiammoniumsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Pyrazole-1-ethanol, 4,5-diamino-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIAMINO-1-(2-HYDROXYETHYL)PYRAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N8KX12N6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate interact with other components in hair dye to produce color, and how do trace metals like copper affect this process?
A1: 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate (HDAP) acts as a primary intermediate in oxidative hair dyes. It reacts with a coupler molecule, such as 5-amino-2-methylphenol (AHT), in the presence of an oxidizing agent (hydrogen peroxide) and an alkaline agent (ammonium hydroxide) []. This reaction leads to the formation of larger, colored molecules that bind to the hair shaft, resulting in visible hair color.
Q2: What strategies are suggested in the research to mitigate the negative impact of copper on hair color formation?
A2: The research suggests using a chelating agent, like histidine, incorporated into a shampoo or conditioner before the coloring process []. This chelating agent can bind to copper ions present in the hair, effectively reducing their availability to interfere with the dye reaction. By controlling the copper levels, the color formation process can proceed at a more controlled rate, potentially leading to better color penetration, increased color uptake, and reduced color fade [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[4-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B130549.png)
![Benzo[a]pyrene](/img/structure/B130552.png)



